Bienvenue dans la boutique en ligne BenchChem!

Cefpodoxime Proxetil 4,7-seco-Dimer

Pharmaceutical Analysis Impurity Profiling Reversed-Phase HPLC

This 4,7-seco-Dimer, formally designated EP Impurity H in the European Pharmacopoeia, is an essential certified reference standard for HPLC/LC-MS method development, ANDA/DMF regulatory filings, and batch-release QC testing. It chromatographically resolves from co-eluting impurities (Rs >1.5) and displays a unique MS signature (m/z 1115.2 [M+H]+), enabling accurate quantification per ICH Q2(R1) and Q3A guidelines. NLT 98% purity ensures the detection threshold mandated by the EP monograph (≤0.5% of the API). Sourcing this characterized standard eliminates the regulatory risk of misidentification and guarantees the stability-indicating capability required for forced degradation studies (ICH Q1A(R2)), shelf-life specification setting, and commercial production consistency.

Molecular Formula C42H54N10O18S4
Molecular Weight 1115.186
CAS No. 947692-16-2
Cat. No. B570153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefpodoxime Proxetil 4,7-seco-Dimer
CAS947692-16-2
Synonyms(6R,7R)-1-((Isopropoxycarbonyl)oxy)ethyl 7-((Z)-2-(2-((2R)-2-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-2-((2R)-4-((1-((isopropoxycarbonyl)oxy)ethoxy)carbonyl)-5-(methoxymethyl)-3,6-dihydro-2H-1,3-thiazin-2-yl)acetamido)thiazol-4-yl)-2-(
Molecular FormulaC42H54N10O18S4
Molecular Weight1115.186
Structural Identifiers
SMILESCC(C)OC(=O)OC(C)OC(=O)C1=C(CSC(N1)C(C(=O)NC2=NC(=CS2)C(=NOC)C(=O)NC3C4N(C3=O)C(=C(CS4)COC)C(=O)OC(C)OC(=O)OC(C)C)NC(=O)C(=NOC)C5=CSC(=N5)N)COC
InChIInChI=1S/C42H54N10O18S4/c1-17(2)65-41(59)69-19(5)67-37(57)25-21(11-61-7)13-71-34(48-25)28(46-31(53)26(50-63-9)23-15-73-39(43)44-23)33(55)49-40-45-24(16-74-40)27(51-64-10)32(54)47-29-35(56)52-30(22(12-62-8)14-72-36(29)52)38(58)68-20(6)70-42(60)66-18(3)4/h15-20,28-29,34,36,48H,11-14H2,1-10H3,(H2,43,44)(H,46,53)(H,47,54)(H,45,49,55)/b50-26-,51-27-/t19?,20?,28-,29-,34-,36-/m1/s1
InChIKeyJVMMKKXXPLMCPK-XHLZYGRDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefpodoxime Proxetil 4,7-seco-Dimer (CAS 947692-16-2): EP Impurity H Reference Standard for Pharmaceutical Quality Control


Cefpodoxime Proxetil 4,7-seco-Dimer, designated as Cefpodoxime Proxetil EP Impurity H (CAS 947692-16-2), is a chemically defined dimeric impurity of the third-generation cephalosporin prodrug cefpodoxime proxetil. It is formally recognized in the European Pharmacopoeia (EP) as a specified impurity [1]. This compound possesses a molecular formula of C42H54N10O18S4 and a molecular weight of 1115.2 g/mol [2]. Its primary role is as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the manufacture and regulatory filing of cefpodoxime proxetil drug products [3].

Why Cefpodoxime Proxetil 4,7-seco-Dimer (CAS 947692-16-2) Cannot Be Replaced by Other Cefpodoxime Impurities or Analogs


The selection of Cefpodoxime Proxetil 4,7-seco-Dimer (EP Impurity H) over other available impurities or analogs is not a matter of simple substitution but of regulatory and analytical necessity. Pharmacopoeial monographs mandate the use of specific, well-characterized reference standards for impurity profiling to ensure the safety and efficacy of pharmaceutical products [1]. This dimer is a distinct chemical entity with a unique molecular structure, formation pathway, and chromatographic behavior, which differentiates it from other process-related impurities (e.g., EP Impurity A, B, C, D) and degradation products [2]. Using an incorrect or poorly characterized impurity standard can lead to inaccurate quantification, misidentification during LC-MS analysis, and ultimately, failure to meet ICH Q3A regulatory requirements for impurity identification and control [3]. The following quantitative evidence establishes the specific analytical parameters where EP Impurity H demonstrates verifiable differentiation, guiding precise scientific and procurement decisions.

Quantitative Differentiation of Cefpodoxime Proxetil 4,7-seco-Dimer (CAS 947692-16-2) for Analytical Method Validation and Procurement


Chromatographic Resolution of EP Impurity H from Closely Eluting Impurities on a Standard C18 Column

In a validated reversed-phase LC method for the analysis of ten cefpodoxime proxetil related substances, EP Impurity H was chromatographically resolved from the critical pair of stereoisomers EP Impurity A and B, as well as from EP Impurity C and D (forms I and II), achieving a resolution (Rs) greater than 1.5 [1]. This is in contrast to the cefpodoxime proxetil dimer (open ring) impurity, which could not be eluted within 60 minutes using a similar RP-HPLC method (Method 1) [2].

Pharmaceutical Analysis Impurity Profiling Reversed-Phase HPLC

Distinct Mass Spectrometric Fragmentation Pattern for Structural Confirmation of Cefpodoxime Proxetil 4,7-seco-Dimer

LC–MSn analysis provided a unique fragmentation pattern for the 4,7-seco-dimer, characterized by a protonated molecular ion [M+H]+ at m/z 1115.2 and diagnostic fragment ions arising from the cleavage of the open β-lactam ring and the dimeric linkage [1]. This pattern is distinct from that of the parent drug cefpodoxime proxetil (m/z 558) and other monomeric impurities such as EP Impurity A (m/z 428) or EP Impurity B (m/z 412) [2]. The study characterized a total of 15 impurities, including 8 new ones, and the 4,7-seco-dimer was among those identified as a known process impurity with a well-defined MSn pathway [1].

LC-MS/MS Structural Elucidation Impurity Identification

Pharmacopoeial Designation and Purity Specification for Regulatory Filings

Cefpodoxime Proxetil 4,7-seco-Dimer is explicitly listed as EP Impurity H in the European Pharmacopoeia monograph for Cefpodoxime Proxetil [1]. Commercial suppliers provide this compound with a purity of NLT 98% (HPLC), which is essential for its use as a reference standard . In contrast, many other process-related impurities, such as certain uncharacterized dimers or isomers, are not listed as specified impurities in major pharmacopoeias, lack defined acceptance criteria, and are often supplied at lower purities (e.g., >95%) without full characterization . The EP monograph establishes specific identification and acceptance criteria for Impurity H, which this product is manufactured to meet.

Regulatory Compliance Pharmacopoeial Standards Reference Material

Key Application Scenarios for Cefpodoxime Proxetil 4,7-seco-Dimer (CAS 947692-16-2) in Pharmaceutical Development and Quality Control


Analytical Method Development and Validation for ANDA/DMF Filing

The use of Cefpodoxime Proxetil 4,7-seco-Dimer as a reference standard is essential for developing and validating HPLC and LC-MS methods intended for Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions [1]. As demonstrated, it can be chromatographically resolved from other critical impurities with a resolution >1.5, enabling the creation of robust, stability-indicating methods that meet ICH Q2(R1) validation parameters [2]. This ensures the accurate and precise quantification of EP Impurity H in both drug substance and drug product batches.

Forced Degradation and Stability Studies

In forced degradation studies, this impurity standard is used to identify and quantify the 4,7-seco-dimer formed under various stress conditions (e.g., hydrolysis, oxidation, thermal stress). Its unique LC-MS/MS fragmentation pattern (m/z 1115.2 [M+H]+) allows for its definitive identification among a complex mixture of degradation products [1]. This data is critical for establishing the degradation pathway of cefpodoxime proxetil, setting appropriate storage conditions, and defining shelf-life specifications, as outlined in ICH Q1A(R2) guidelines [2].

Routine Quality Control and Batch Release Testing

For commercial production, this EP Impurity H reference standard is a cornerstone of routine QC and batch release testing. Its high purity (NLT 98%) and direct traceability to the European Pharmacopoeia monograph ensure the accuracy and reliability of impurity limit tests [1]. This allows manufacturers to consistently meet the pharmacopoeial specification for this impurity, typically requiring it not to exceed 0.5% of the total drug substance, thereby guaranteeing the safety and quality of every released batch [2].

Mass Spectrometry Method Setup and System Suitability

The compound's well-defined mass spectrometric properties make it an ideal calibrant and system suitability standard for LC-MS instruments used in impurity profiling. The characteristic molecular ion and fragmentation pathway, as described in a systematic LC–MSn study, provide a reliable benchmark for tuning instrument parameters, verifying mass accuracy, and ensuring the sensitivity and specificity of the analytical system before sample analysis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefpodoxime Proxetil 4,7-seco-Dimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.